![molecular formula C10H14O B14614567 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one CAS No. 61020-29-9](/img/structure/B14614567.png)
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one can be achieved through several methods. One common method involves the Claisen condensation of unsaturated diesters, followed by decarboxylation and isomerization . Another method is the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also used .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The specific methods used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, the Diels-Alder reaction with a cyclopentenone can yield a fused tricyclic system .
Wissenschaftliche Forschungsanwendungen
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one involves its interaction with molecular targets and pathways. As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition and Michael reactions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-(Pent-2-EN-1-YL)cyclopent-3-EN-1-one is similar to other cyclopentenones, such as:
Cyclopentenone: Contains a ketone and an alkene functional group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
The uniqueness of this compound lies in its specific structure and the presence of the pent-2-en-1-yl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61020-29-9 |
---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-pent-2-enylcyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h3-5,7,9H,2,6,8H2,1H3 |
InChI-Schlüssel |
UEUVNDFUDJQGAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC1C=CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.